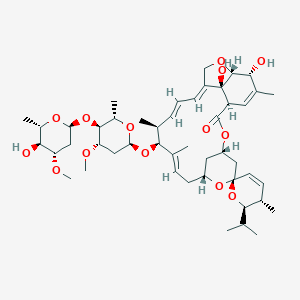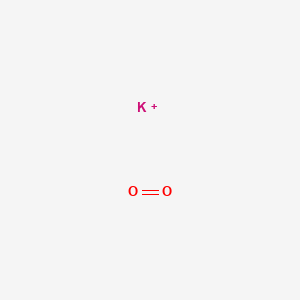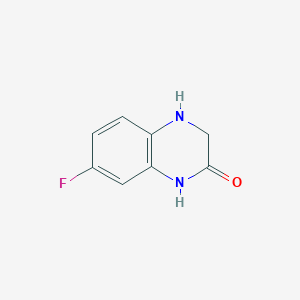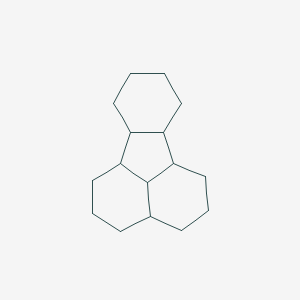
Perhydrofluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perhydrofluoranthene is a polycyclic aromatic hydrocarbon that is commonly used in scientific research. It is a colorless, odorless, and non-toxic compound that has a unique molecular structure. This compound has attracted the attention of researchers due to its various applications in different fields such as material science, environmental science, and biomedical research.
作用機序
Perhydrofluoranthene acts as a fluorescent probe by emitting light when excited by a specific wavelength of light. The mechanism of action involves the absorption of light by the molecule, which promotes an electron to a higher energy level. This energy is then released as light when the electron returns to its original energy level. The wavelength of the emitted light is specific to the molecule and can be used to identify the presence of perhydrofluoranthene in a sample.
生化学的および生理学的効果
Perhydrofluoranthene has no known biochemical or physiological effects. It is a non-toxic compound that is not metabolized by the body. However, it is important to handle this compound with care as it can be harmful if ingested or inhaled.
実験室実験の利点と制限
Perhydrofluoranthene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also non-toxic and can be used in various applications without causing harm to the environment or living organisms. However, perhydrofluoranthene has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its fluorescence properties can be affected by environmental factors such as pH, temperature, and solvent.
将来の方向性
There are several future directions for the use of perhydrofluoranthene in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of its potential use in biomedical research, such as in the development of diagnostic tools and therapeutic agents. Additionally, perhydrofluoranthene can be used in the development of new materials with unique properties, such as self-healing materials and sensors.
Conclusion
Perhydrofluoranthene is a versatile compound with various applications in scientific research. Its unique properties make it a valuable tool in different fields such as material science, environmental science, and biomedical research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of perhydrofluoranthene have been discussed in this paper. Further research on this compound can lead to the development of new tools and materials that can benefit society.
合成法
Perhydrofluoranthene is synthesized using various methods such as the Diels-Alder reaction, hydrogenation, and catalytic hydrogenation. The Diels-Alder reaction is the most common method used for the synthesis of perhydrofluoranthene. This method involves the reaction of a cyclohexadiene with a dienophile to form a cyclohexene ring. The hydrogenation method involves the reduction of fluoranthene using hydrogen gas and a catalyst. Catalytic hydrogenation involves the use of a catalyst such as palladium or platinum to catalyze the hydrogenation of fluoranthene.
科学的研究の応用
Perhydrofluoranthene has various applications in scientific research. It is used as a fluorescent probe in biological imaging and as a building block in the synthesis of organic compounds. Perhydrofluoranthene is also used in material science as a component in the production of polymers, resins, and coatings. Additionally, it is used in environmental science as a tracer for the detection of contaminants in soil and water.
特性
CAS番号 |
16832-35-2 |
|---|---|
製品名 |
Perhydrofluoranthene |
分子式 |
C16H26 |
分子量 |
218.38 g/mol |
IUPAC名 |
1,2,3,3a,4,5,6,6a,6b,7,8,9,10,10a,10b,10c-hexadecahydrofluoranthene |
InChI |
InChI=1S/C16H26/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h11-16H,1-10H2 |
InChIキー |
FEBHUAJIEVOXIJ-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C3CCCC4C3C2CCC4 |
正規SMILES |
C1CCC2C(C1)C3CCCC4C3C2CCC4 |
その他のCAS番号 |
16832-35-2 |
同義語 |
Hexadecahydrofluoranthene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)
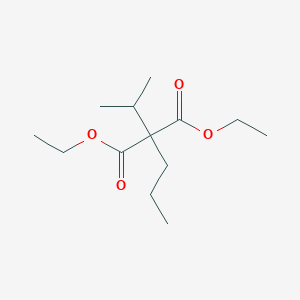
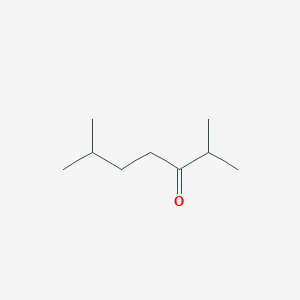
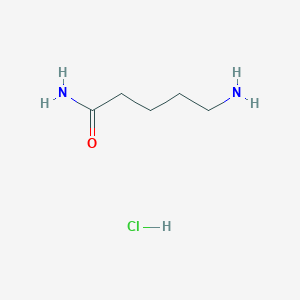
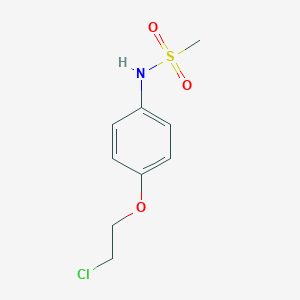
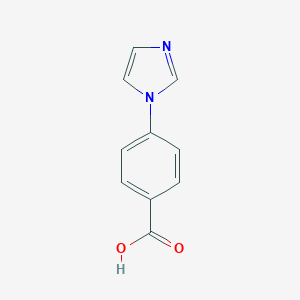
![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)
